(6-Methoxynaphthalen-1-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

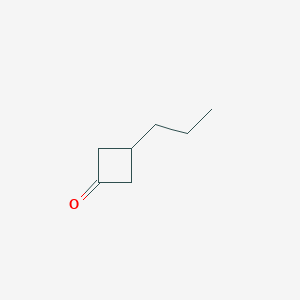

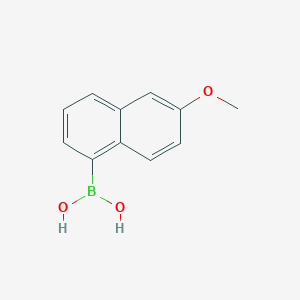

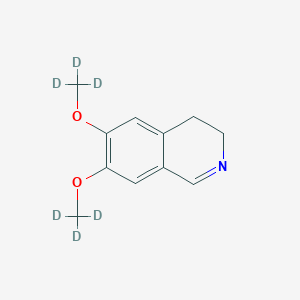

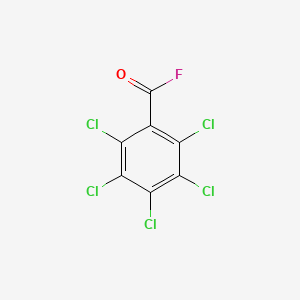

“(6-Methoxynaphthalen-1-yl)boronic acid” is a chemical compound with the linear formula C10H6OCH3B(OH)2 . It is a white to off-white crystalline powder . This compound is used as a reactant for various chemical reactions such as Suzuki-Miyaura coupling, enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .

Synthesis Analysis

The synthesis of “this compound” involves several chemical reactions. It is used as a reactant for Suzuki-Miyaura coupling, enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringCOc1ccc2cc(ccc2c1)B(O)O . The InChI key for this compound is GZFAVYWCPSMLCM-UHFFFAOYSA-N . Chemical Reactions Analysis

“this compound” is involved in several chemical reactions. It is used as a reactant for Suzuki-Miyaura coupling, enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .Physical and Chemical Properties Analysis

“this compound” is a white to off-white crystalline powder . It has a molecular weight of 202.01 g/mol . The melting point of this compound is greater than 295 °C .科学的研究の応用

Analytical Chemistry Applications :

- The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid is used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols, such as glutathione and cysteine (Gatti et al., 1990).

- 2-Bromoacetyl-6-methoxynaphthalene serves as a fluorescent labeling reagent for HPLC analysis of carboxylic acids, such as fatty acids and bile acids (Gatti et al., 1992).

Material Science and Chemistry :

- 2-(6-Methoxynaphthalen-2-yl)propionic acid and its derivatives exhibit in vitro antibacterial activity against gram-positive and gram-negative bacteria (Mamatha et al., 2011).

- Quantum mechanical and spectroscopic studies (FT-IR, FT-Raman) on (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid provide insights into its electronic and vibrational characteristics, useful in materials science (Sakthivel et al., 2018).

Organic Synthesis and Catalysis :

- The compound is involved in the room-temperature hydroboration of vinyl arenes, showing significant regio- and enantioselectivity, useful in synthesizing complex organic molecules (Crudden et al., 2004).

- It is used in the synthesis of near-infrared (NIR) naphthyl-containing aza-BODIPYs, indicating its potential in photochemical applications (Jiang et al., 2015).

Advanced Chemical Analysis :

- Employed in photometric determination of boron in leaf-fertilizers, indicating its utility in agricultural chemistry (Wen, 2002).

Safety and Hazards

“(6-Methoxynaphthalen-1-yl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

作用機序

Target of Action

The primary target of 2-Methoxynaphthalene-5-boronic acid, also known as (6-Methoxynaphthalen-1-yl)boronic acid, is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid or its derivatives (which are formally nucleophilic) are transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium is oxidized to form a new Pd-C bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally considered to be only marginally stable in water . This could potentially impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, which can be used in various applications, including drug discovery and materials science .

Action Environment

The action of 2-Methoxynaphthalene-5-boronic acid is influenced by environmental factors such as the presence of water. Boronic acids and their esters, including this compound, are only marginally stable in water . Hydrolysis can occur, especially at physiological pH, which can influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

(6-methoxynaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7,13-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIYQHHNRCPDIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC(=CC2=CC=C1)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)

![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)

![2-[(Trifluoromethio)methyl]pyrrolidine, 98%](/img/structure/B6328790.png)

![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)

![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)

![4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328804.png)